(1R,4R)-N-Formyl-N-desmethyl Sertraline belongs to the class of organic compounds known as amines and specifically falls under the category of substituted tetralins. It is characterized by the presence of a formyl group and a desmethyl modification compared to Sertraline. The compound is structurally related to other SSRIs but may exhibit different pharmacological effects due to its unique modifications.
The synthesis of (1R,4R)-N-Formyl-N-desmethyl Sertraline typically involves several steps:
Technical parameters such as reaction temperature, time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of (1R,4R)-N-Formyl-N-desmethyl Sertraline can be analyzed through various spectroscopic methods:
The compound exhibits a specific stereochemistry due to its (1R,4R) configuration, which may affect its interaction with biological targets.
(1R,4R)-N-Formyl-N-desmethyl Sertraline can participate in several chemical reactions:
These reactions are significant for understanding how (1R,4R)-N-Formyl-N-desmethyl Sertraline might behave in biological systems or during drug metabolism.
(1R,4R)-N-Formyl-N-desmethyl Sertraline likely exerts its pharmacological effects by interacting with serotonin transporters in the brain:
Research into its specific binding affinities and functional outcomes would provide further insights into its mechanism of action.
The physical and chemical properties of (1R,4R)-N-Formyl-N-desmethyl Sertraline include:
These properties influence both formulation strategies for pharmaceutical applications and bioavailability considerations.
(1R,4R)-N-Formyl-N-desmethyl Sertraline may have several potential applications:
Further research into this compound could reveal novel therapeutic avenues or insights into serotonergic mechanisms in mental health disorders.
(1R,4R)-N-Formyl-N-desmethyl Sertraline, formally designated as N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide, is a chiral metabolite derived from the antidepressant sertraline. Its molecular formula is C₁₇H₁₅Cl₂NO, with a molecular weight of 320.213 g/mol [3] [7]. The compound features two stereogenic centers at positions 1 and 4 of the tetrahydronaphthalene ring, both adopting R configurations. This absolute stereochemistry critically governs its three-dimensional structure and biochemical interactions. The formyl group (–CHO) replaces the N-methyl group of the parent sertraline molecule, resulting in altered electronic properties and hydrogen-bonding capacity [7].
The SMILES notation Clc1ccc(cc1Cl)[C@H]2CC[C@@H](NC=O)c3ccccc23
and InChIKey InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)11-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
encode its stereochemistry, confirming the (1R,4R) configuration [3].
Sertraline derivatives exhibit pronounced stereodependent biological activities due to their chiral architectures. The parent compound, sertraline (Zoloft®), is marketed as the (1S,4S)-enantiomer, which demonstrates superior serotonin reuptake inhibition compared to other stereoisomers [9]. In contrast, (1R,4R)-N-Desmethyl Sertraline (norsertraline; CAS 675126-09-7) is an active metabolite with reduced pharmacological activity [4] [8]. The formylated derivative discussed here shares the same (1R,4R) configuration as norsertraline but features a formamide group instead of a primary amine.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1